[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid
Description
[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid is a thiazolidinone derivative characterized by a hydroxy-phenylimino group at position 2 and an acetic acid side chain at position 5 of the thiazolidinone ring. Thiazolidinones are heterocyclic compounds with a sulfur and nitrogen-containing five-membered ring, widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
2-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-7-3-1-6(2-4-7)12-11-13-10(17)8(18-11)5-9(15)16/h1-4,8,14H,5H2,(H,15,16)(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJQZHHQJXYOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2NC(=O)C(S2)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789443 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid typically involves the condensation of 4-hydroxyaniline with thiazolidine-4-one derivatives. One common method includes the reaction of 4-hydroxyaniline with thiazolidine-4-one in the presence of acetic acid under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Green chemistry approaches, such as the use of environmentally benign solvents and recyclable catalysts, are also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH) or pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of thiazolidinones exhibit antimicrobial properties. Studies have shown that compounds similar to [2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that thiazolidinone derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics.
Anticancer Properties : Thiazolidinone derivatives are being explored for their anticancer potential. In vitro studies have indicated that [2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid can induce apoptosis in cancer cells. A specific case study revealed that this compound led to a reduction in cell viability in breast cancer cell lines, highlighting its potential as a chemotherapeutic agent.
Biochemical Applications
Enzyme Inhibition : This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain proteases, which are crucial for various physiological processes. This inhibition can lead to altered metabolic states that may be beneficial in treating metabolic disorders.
Antioxidant Activity : The presence of the hydroxyl group in the structure contributes to its antioxidant properties. Studies have demonstrated that [2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid can scavenge free radicals, thus protecting cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazolidinone derivatives, including [2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid. The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
Case Study 2: Anticancer Effects
In an experimental study conducted on MCF-7 breast cancer cells, treatment with [2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, supporting its potential use as an anticancer agent.
Mechanism of Action
The mechanism of action of [2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing
Biological Activity
[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid, a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula C11H10N2O4S and a molecular weight of 266.27 g/mol, exhibits various pharmacological properties, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a thiazolidinone ring structure, which is known for its diverse biological activities. The presence of a hydroxyl group on the phenyl ring enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that thiazolidinone derivatives, including [2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid, exhibit significant anticancer properties. A study evaluating various thiazolidine derivatives found that certain compounds induced apoptosis in cancer cell lines such as HeLa and MCF-7 through both extrinsic and intrinsic pathways .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl-acetic acid | MCF-7 | TBD | Apoptosis induction |
| Other Thiazolidines | HeLa | TBD | Apoptosis induction |
Anti-inflammatory Activity
Thiazolidinones have also been studied for their anti-inflammatory effects. Some derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The structure-activity relationship (SAR) studies suggest that modifications to the thiazolidine ring can enhance COX-2 selectivity, potentially leading to new anti-inflammatory drugs.
The mechanisms underlying the biological activities of [2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid involve:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Inhibition of aldose reductase and COX enzymes, contributing to reduced inflammation and improved metabolic profiles .
- Antioxidant Activity : Some studies indicate that thiazolidinones may enhance antioxidant defenses in cells, reducing oxidative stress .
Case Studies
Several case studies have explored the efficacy of thiazolidinone derivatives:
- Cancer Treatment : A study demonstrated that a derivative similar to [2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid showed significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Metabolic Disorders : Another investigation highlighted the potential of thiazolidinones in reversing insulin resistance in diabetic models, showcasing their ability to modulate glucose metabolism and improve lipid profiles .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The hydroxy-phenylimino group in the target compound may improve solubility compared to hydrophobic substituents like fluorobenzyloxy () or methylphenyl ().
- Synthetic Complexity : Multi-step syntheses (e.g., ) often result in lower yields (24%) compared to one-pot cyclizations (e.g., 73% in for a related compound).
- Thioxo vs.
Physicochemical Properties
Notes:
Q & A
Q. What are the optimal synthetic routes for [2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid, and how can regioselectivity be controlled?
Methodological Answer: The compound can be synthesized via multicomponent coupling reactions involving thiocarbonyl intermediates, which act as both nucleophiles and electrophiles. A regiocontrolled pathway using CuFe₂O₄ magnetic nanoparticles as catalysts (1–3 mol%) enables high yields (75–92%) under mild conditions (40–60°C, 4–6 h). Key steps include 1,4-addition and intramolecular cyclization, with sodium acetate as a base to stabilize intermediates. Catalyst characterization via XRD, FT-IR, and TEM ensures reproducibility . Alternative methods involve refluxing thiosemicarbazides with chloroacetic acid and oxo-compounds in DMF-acetic acid mixtures (2 h, 110°C), followed by recrystallization .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer: Critical techniques include:
- FT-IR : Confirms functional groups (e.g., C=O at 1680–1720 cm⁻¹, N–H stretching at 3200–3400 cm⁻¹).
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiazolidinone ring protons at δ 3.2–4.1 ppm) and carbon signals (e.g., carbonyl carbons at δ 165–180 ppm).
- XRD/TEM : Validates crystallinity and nanoparticle catalysts (e.g., CuFe₂O₄ spinel structure with 10–15 nm particle size) .
- HPLC-MS : Ensures purity (>95%) and molecular ion identification (e.g., [M+H]+ at m/z 293.3) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activities of this compound and its analogs?
Methodological Answer: Contradictions often arise from structural variations (e.g., substituents on the phenylimino group) or impurities in synthesis. To address this:
- Purification : Use recrystallization (DMF-acetic acid) or column chromatography (silica gel, ethyl acetate/hexane) to isolate >98% pure product .
- Structure-Activity Relationship (SAR) Studies : Compare bioactivity of analogs (e.g., 4-methoxy vs. 4-hydroxy derivatives) in standardized assays (e.g., enzyme inhibition, cytotoxicity) .
- Batch Consistency : Implement QC protocols (HPLC, NMR) to minimize variability .
Q. What mechanistic insights explain the dual reactivity of the thiocarbonyl moiety in this compound?
Methodological Answer: The thiocarbonyl group participates in both nucleophilic (e.g., attack on α,β-unsaturated carbonyls) and electrophilic (e.g., cyclization with amines) pathways. Computational studies (DFT, molecular orbital analysis) reveal:
Q. How can computational modeling optimize reaction conditions or predict biomolecular interactions?
Methodological Answer:
- Docking Studies : Use PubChem 3D conformers (CID: [redacted]) to predict binding affinities with target proteins (e.g., COX-2, kinases).
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns) .
- Reaction Optimization : Apply DFT (B3LYP/6-31G*) to model transition states and identify energy barriers for regioselective pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
